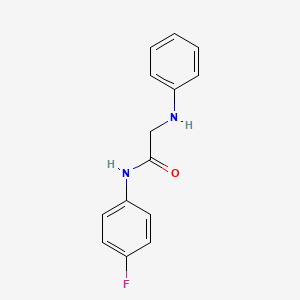

2-anilino-N-(4-fluorophenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-anilino-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O/c15-11-6-8-13(9-7-11)17-14(18)10-16-12-4-2-1-3-5-12/h1-9,16H,10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMBBOYEMGIVFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 Anilino N 4 Fluorophenyl Acetamide and Its Analogues

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors through a series of logical disconnections. For 2-anilino-N-(4-fluorophenyl)acetamide, two primary retrosynthetic pathways can be envisioned.

The first and most common approach involves a disconnection at the aniline (B41778) nitrogen-carbon bond (C-N bond). This identifies aniline and an activated acetyl group attached to the 4-fluoroaniline (B128567) moiety as key precursors. This leads to the identification of 2-chloro-N-(4-fluorophenyl)acetamide as a crucial intermediate synthon. This intermediate, in turn, can be retrosynthetically disconnected at its amide bond, leading to two fundamental starting materials: 4-fluoroaniline and chloroacetyl chloride. nih.gov

A second, alternative disconnection can be made at the amide bond of the target molecule. This would yield 2-anilinoacetic acid and 4-fluoroaniline as the immediate precursors. While chemically feasible, this route is often less direct in practice compared to the first approach.

Modern synthetic planning also incorporates biocatalytic retrosynthesis, which considers enzymatic transformations to design more efficient and environmentally benign routes. polimi.itrsc.org This approach could envision enzymes capable of specific amidation or amination steps under mild conditions.

Based on the most prevalent chemical retrosynthesis, the key precursors for the synthesis of this compound are:

Aniline

4-fluoroaniline

Chloroacetyl chloride or a related two-carbon electrophile

Classical and Modern Synthetic Routes for this compound Derivatives

The synthesis of anilinoacetamide derivatives can be achieved through various established and emerging routes, focusing on efficiency, yield, and purity.

Multi-step Reaction Sequences and Optimization Strategies

The most widely employed synthetic route is a two-step process derived from the primary retrosynthetic analysis.

Step 1: Synthesis of 2-chloro-N-(4-fluorophenyl)acetamide. This key intermediate is prepared by the acylation of 4-fluoroaniline with chloroacetyl chloride. The reaction is typically performed in an appropriate solvent, often in the presence of a base such as triethylamine (B128534) to neutralize the hydrochloric acid byproduct. nih.govresearchgate.net Careful control of temperature, often cooling in an ice bath, and stoichiometry is crucial to prevent side reactions and maximize the yield of the desired mono-acylated product. nih.gov

Step 2: Synthesis of this compound. The final product is obtained through a nucleophilic substitution reaction where the chlorine atom of 2-chloro-N-(4-fluorophenyl)acetamide is displaced by aniline. This step involves the formation of the key anilino C-N bond.

Optimization of these sequences involves monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) and adjusting parameters such as reaction time, temperature, and solvent choice to enhance yield and minimize the formation of impurities. Modern synthetic strategies aim to improve efficiency by exploring direct C-H functionalization of aniline derivatives, which can potentially reduce the number of synthetic steps required. uva.nl Furthermore, multi-component reactions, where several starting materials react in a single operation, represent an advanced strategy for creating molecular complexity efficiently. researchgate.net

Catalyst Development and Reaction Condition Optimization

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency, selectivity, and milder reaction conditions. In the synthesis of anilinoacetamides, catalysts are employed to facilitate the key bond-forming reactions.

For the initial amidation step, while often proceeding with a stoichiometric amount of base, research into catalytic amidation is extensive. Lewis acids, including various boron-based catalysts, have been shown to be effective for the direct amidation of amino acids, a related transformation. nih.govsemanticscholar.org For the second step, the C-N bond formation, transition-metal catalysis is a cornerstone of modern chemistry, although the specific reaction between aniline and 2-chloro-N-(4-fluorophenyl)acetamide can often proceed thermally. For the synthesis of analogues, palladium, copper, and iron-based catalysts are widely used for C-N cross-coupling reactions. arkat-usa.org

Recent developments have focused on heterogeneous catalysts, which offer advantages in terms of separation and reusability. For example, copper-based nanocatalysts have demonstrated high efficiency in amide bond formation. researchgate.net The table below summarizes various catalytic systems relevant to the synthesis of amides and related C-N bond formations.

| Catalyst Type | Example(s) | Application | Key Advantages |

| Lewis Acids | B(OCH₂CF₃)₃ | Catalytic amidation of unprotected amino acids. nih.gov | Chemoselective, operates under milder conditions. |

| Heterogeneous Catalysts | CuCoFe₂O₄@GO, Sulfated-Titania (SO₄²⁻-TiO₂) | Direct coupling of carboxylic acids and amines. researchgate.net | Reusable, easy to separate from the reaction mixture. |

| Biocatalysts | Lipases (e.g., Novozym 435) | Amidation of anilines. mdpi.com | High selectivity, mild reaction conditions, environmentally friendly. |

| Base Catalysts | DBU, DABCO | Multi-component synthesis of N-aryl thioacetamides. researchgate.net | High atom economy, neat reaction conditions. |

Green Chemistry Approaches and Sustainable Synthesis Considerations for Anilinoacetamides

Green chemistry principles aim to reduce the environmental impact of chemical processes. unife.it In the synthesis of anilinoacetamides, these principles can be applied to minimize waste, avoid hazardous substances, and improve energy efficiency. nih.gov

A primary focus is the replacement of hazardous solvents. Traditional syntheses may use solvents like N,N-dimethylformamide (DMF), whereas greener alternatives such as ethyl acetate (B1210297) (EtOAc) or even water are increasingly explored. unibo.itmdpi.com In some cases, solvent-free, or "neat," conditions can be achieved, significantly reducing solvent waste. researchgate.net

Biocatalysis represents a key green chemistry approach. The use of enzymes, such as lipases, allows for amidation reactions to be performed in aqueous media under mild temperature and pH conditions, offering a sustainable alternative to traditional chemical methods. mdpi.com

Purification and Isolation Techniques in Academic Synthesis

After the chemical reaction is complete, the desired product must be isolated and purified from the reaction mixture, which may contain unreacted starting materials, catalysts, and byproducts. A typical purification sequence involves several standard laboratory techniques.

Aqueous Work-up: The reaction mixture is often first treated with water and an immiscible organic solvent. The organic layer containing the product is washed sequentially with acidic (e.g., NH₄Cl), basic (e.g., NaHCO₃), and neutral (brine) aqueous solutions to remove ionic impurities. mdpi.com The organic solvent is then dried over an anhydrous salt like Na₂SO₄ and removed by evaporation. nih.govmdpi.com

Chromatography: For more challenging separations, column chromatography is the most common technique. The crude product is passed through a stationary phase (typically silica (B1680970) gel) using a mobile phase solvent system. This separates compounds based on their differential adsorption to the silica. Medium Pressure Liquid Chromatography (MPLC) is a more advanced, automated version of this technique. mdpi.com

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent and allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. Pink blocks of a related compound, 2-chloro-N-(4-fluorophenyl)acetamide, were obtained by slow evaporation from a chloroform (B151607) solution. nih.govresearchgate.net

The table below outlines common purification techniques used in the synthesis of anilinoacetamides.

| Technique | Purpose | Description |

| Aqueous Extraction/Washing | Removal of water-soluble impurities (salts, acids, bases). | Partitioning the crude product between an organic solvent and various aqueous solutions. nih.govmdpi.com |

| Column Chromatography (incl. MPLC) | Separation of the target compound from closely related impurities. | Differential adsorption of components onto a solid stationary phase (e.g., silica gel). mdpi.com |

| Recrystallization | High-level purification of solid products. | Dissolving the crude solid in a minimal amount of hot solvent and allowing it to cool and crystallize. |

| Filtration | Separation of solid products or byproducts from a liquid phase. | Passing the mixture through a filter medium to collect the solid. nih.gov |

| Solid-Phase Extraction | Rapid sample clean-up and concentration. | A form of chromatography where the sample is passed through a solid sorbent, retaining either the product or impurities. nih.gov |

Structure Activity Relationship Sar Studies of 2 Anilino N 4 Fluorophenyl Acetamide and Its Analogues

Design and Synthesis of Derivatives for Comprehensive SAR Exploration

The foundation of any SAR study lies in the rational design and efficient synthesis of a diverse library of chemical analogues. For the 2-anilino-N-(4-fluorophenyl)acetamide scaffold, synthetic strategies are designed to allow for systematic modifications at several key positions: the anilino ring, the N-(4-fluorophenyl) ring, and the acetamide (B32628) linker.

A common and direct synthetic route to the core acetamide structure involves the acylation of a substituted aniline (B41778). For instance, the key intermediate, 2-chloro-N-(4-fluorophenyl)acetamide, is readily synthesized by reacting 4-fluoroaniline (B128567) with chloroacetyl chloride. researchgate.netnih.gov This chloro-intermediate is particularly valuable as it serves as a versatile precursor for further derivatization. The chlorine atom can be displaced by various nucleophiles to introduce a wide range of functional groups. An example of this is the reaction of 2-chloro-N-(4-fluorophenyl)acetamide with sodium azide (B81097) to produce 2-azido-N-(4-fluorophenyl)acetamide, demonstrating a pathway to introduce different chemical moieties on the acetyl group. nih.gov

The design of derivatives for SAR exploration focuses on systematically varying substituents to probe the effects of steric bulk, electronics, and lipophilicity. This can be achieved through several approaches:

Modification of the Anilino Phenyl Ring: A variety of substituted anilines can be used as starting materials. This allows for the introduction of electron-donating groups (e.g., methoxy (B1213986), methyl) and electron-withdrawing groups (e.g., chloro, nitro) at the ortho, meta, and para positions to study their electronic and steric influence on activity.

Modification of the N-Phenyl Ring: Similarly, the N-(4-fluorophenyl) moiety can be replaced with other substituted phenyl rings. Keeping the fluorine atom constant while varying other substituents can help to map the binding pocket of a potential target receptor.

Derivatization of the Acetamide Linker: As seen with the 2-chloro intermediate, the methylene (B1212753) bridge of the acetamide can be functionalized. For example, a series of quinazolinone derivatives were synthesized by reacting a 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(quinazolin-yl)acetamide intermediate with a range of corresponding anilines. nih.govresearchgate.net This modular approach, where different building blocks are combined, is highly effective for generating chemical diversity.

Multicomponent reactions also offer an efficient strategy for producing libraries of related compounds from simple precursors. The synthesis of highly substituted 2-pyridones, for example, has been achieved using 2-cyano-N-(4-fluorophenyl)acetamide in a one-pot reaction with various substituted aldehydes and malononitrile. researchgate.net This highlights how a core intermediate can be leveraged to create more complex heterocyclic derivatives for biological screening. The ease of creating new analogues by substituting chemicals at various stages of a synthetic route is a key principle in medicinal chemistry for exploring SAR. ussc.gov

Stereochemical Considerations in Structure-Activity Analysis of Related Scaffolds

While this compound does not possess a traditional chiral center, stereochemical aspects of the molecule and its more complex analogues are critical for biological activity. Molecular conformation and three-dimensional shape play a decisive role in how a ligand recognizes and binds to its biological target.

One important stereochemical feature in this scaffold is the potential for rotational isomerism around the amide bond. Amides can exist as cis and trans conformers. For N-alkyl-N-aryl tertiary acetamides, the E-form (trans) is generally preferred. nih.gov The energy barrier to rotation around the C-N amide bond is significant, meaning that the molecule may adopt a single, preferred conformation in solution. This preferred conformation dictates the spatial orientation of the two phenyl rings relative to each other, which is a key determinant for receptor binding.

Therefore, even for achiral scaffolds like this compound, a comprehensive SAR analysis must consider:

Conformational Preferences: The molecule is not rigid and can adopt various shapes. Understanding the lowest-energy conformation and the shape it adopts upon binding is crucial.

Symmetry: In complex derivatives, the introduction of substituents can break the molecule's symmetry, potentially leading to enantiomers that may have different biological activities and metabolic fates.

X-ray crystallography and NMR spectroscopy are powerful experimental techniques used to determine the solid-state and solution-phase conformations of molecules, respectively, providing invaluable insights into their three-dimensional structures. nih.govnih.gov

Computational Chemistry Approaches to SAR Modeling and Prediction

Computational chemistry provides powerful tools to rationalize observed SAR and to predict the biological activity of novel compounds, thereby accelerating the drug design cycle. These in silico methods are broadly categorized as either ligand-based or structure-based. nih.gov

Ligand-Based Approaches: QSAR Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based method that aims to find a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities. mdpi.com By analyzing a dataset of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds.

2D-QSAR: These models use descriptors derived from the 2D structure of the molecule, such as molecular weight, atom counts, and connectivity indices. semanticscholar.orgbiointerfaceresearch.com

3D-QSAR: These models require the 3D alignment of the molecules in the dataset and use descriptors related to their 3D shape and electrostatic fields. Common 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which calculate steric and electrostatic fields around the molecules. semanticscholar.org

A robust QSAR model, validated by statistical metrics like the correlation coefficient (r²) and cross-validation coefficient (q²), can provide valuable insights into which molecular properties are most important for activity. nih.govnih.gov For example, a model might reveal that high activity is correlated with a low dipole moment and specific steric properties.

The following table illustrates typical descriptors that might be used in a QSAR study for this class of compounds.

| Descriptor Type | Example Descriptor | Information Provided | Potential Impact on Activity |

| Electronic | Dipole Moment | Overall polarity of the molecule. | Influences solubility and electrostatic interactions with the target. |

| Steric/Topological | Molar Refractivity | A measure of molecular volume and polarizability. | Relates to how well the molecule fits into the binding site. |

| Thermodynamic | Heat of Formation | The energy of the molecule. | Can be related to molecular stability. |

| 3D Field-Based (CoMFA) | Steric & Electrostatic Fields | 3D representation of the molecule's shape and charge distribution. | Directly models the non-covalent interactions essential for binding. |

Structure-Based Approaches: Molecular Docking When the 3D structure of the biological target (e.g., an enzyme or receptor) is known, structure-based methods like molecular docking can be employed. Docking algorithms predict the preferred orientation and conformation (the "pose") of a ligand when bound to the target's active site. semanticscholar.org This allows for a detailed visualization of the intermolecular interactions, such as:

Hydrogen Bonds: Key interactions with specific amino acid residues like glutamic acid, arginine, or tryptophan. semanticscholar.org

Hydrophobic Interactions: Interactions with nonpolar residues in the binding pocket. semanticscholar.org

π-π Stacking: Interactions between the aromatic rings of the ligand and aromatic residues of the protein.

Molecular docking can rationalize why certain substituents enhance activity while others diminish it. For example, it might show that a chloro substituent at a specific position fits into a small hydrophobic pocket, while a bulkier group would clash with the protein backbone. ijcce.ac.ir This information is invaluable for guiding the design of new analogues with improved binding affinity. Furthermore, quantum mechanical methods like Density Functional Theory (DFT) can be used to accurately calculate the electronic properties and hydrogen bonding capabilities of the ligands, providing more refined data for both QSAR and docking studies. nih.govresearchgate.net

Investigation of Molecular Mechanisms of Action for 2 Anilino N 4 Fluorophenyl Acetamide

Identification of Potential Biological Targets through In Vitro Assays

In vitro assays are crucial for identifying the direct molecular targets of a compound. Studies on analogues of 2-anilino-N-(4-fluorophenyl)acetamide have suggested several potential biological targets, ranging from enzymes to receptors.

Research into structurally related N-phenyl-2-(phenyl-amino) acetamide (B32628) derivatives has revealed their potential as enzyme inhibitors. One study focused on the design and synthesis of these derivatives as inhibitors of Factor VIIa (FVIIa), a serine protease involved in the coagulation cascade. ijper.org Inhibition of FVIIa is a key strategy for developing novel anticoagulant agents. ijper.org A series of 22 novel N-phenyl-2-(phenyl amino) acetamide analogues were synthesized and evaluated for their in vitro anticoagulant activity using the prothrombin time determination method. ijper.org Several compounds demonstrated significant inhibitory effects, suggesting that the N-phenyl-2-(phenyl-amino) acetamide scaffold is a promising template for new FVIIa inhibitors. ijper.org

Another class of related compounds, N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates, has been investigated as inhibitors of carbonic anhydrases (CAs). nih.gov These metalloenzymes are involved in various physiological processes. nih.gov Specifically, the inhibitory activities of these compounds were tested against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IX, and hCA XII. nih.gov One derivative, an indole-2,3-dione derivative (2h), showed a particularly effective inhibition profile against hCA I and hCA II, with KI values of 45.10 nM and 5.87 nM, respectively. nih.gov This compound also demonstrated significant inhibition of the tumor-associated hCA XII, with a KI of 7.91 nM, comparable to the standard inhibitor acetazolamide. nih.gov

Table 1: Inhibitory Activity of N-phenylacetamide Analogues against Human Carbonic Anhydrase Isoforms

| Compound | Target Isoform | Inhibition Constant (KI) (nM) |

|---|---|---|

| Indole-2,3-dione derivative 2h | hCA I | 45.10 |

| Indole-2,3-dione derivative 2h | hCA II | 5.87 |

| Indole-2,3-dione derivative 2h | hCA XII | 7.91 |

This table presents the inhibition constants (KI) of a representative N-phenylacetamide analogue against various human carbonic anhydrase (hCA) isoforms, as detailed in the text.

Analogues of this compound have also been studied for their ability to bind and modulate various receptors. For instance, a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties were synthesized and evaluated for their biological activities. mdpi.com While the primary focus of this study was on antibacterial and nematicidal effects, the interaction of such compounds with specific bacterial or nematode receptors is implied. mdpi.com

Furthermore, the broader class of anilino-acetamide derivatives has been explored for their affinity to neuronal receptors. For example, fentanyl and its analogues, which share a 4-anilinopiperidine core structure, are potent agonists of the mu-opioid receptor (MOR). nih.govussc.gov Radioligand binding assays using [3H]DAMGO have confirmed the sub-nanomolar affinity of many fentanyl analogues for the human MOR. nih.gov Stimulation of [35S]GTPγS binding at the MOR further confirmed their agonist activity. nih.gov While this compound is structurally distinct from fentanyl, the presence of the anilino-acetamide moiety suggests that an exploration of its binding affinity to opioid receptors could be a worthwhile avenue of investigation.

Cellular Pathway Perturbation Analysis Induced by this compound Analogues

The introduction of a bioactive compound into a cellular system can perturb various signaling pathways, leading to downstream effects on gene expression and protein function.

Studies on phenylamino (B1219803) acetamide analogues have provided insights into their effects on cellular pathways at the molecular level. In one study, a phenylamino acetamide compound, 187R, was found to strongly inhibit the expression of genes related to the type III secretion system (T3SS) in Pseudomonas aeruginosa. nih.gov The T3SS is a significant virulence factor for this bacterium. nih.gov Further investigation revealed that 187R dramatically reduced the protein levels of ExsA, the master regulator of T3SS gene expression. nih.gov This effect was determined to be post-transcriptional, suggesting that the compound may influence the post-translational stability of the ExsA protein. nih.gov

In a different context, studies on the fentanyl overdose mouse model treated with novel β-lactams have involved the assessment of protein expression in the nucleus accumbens. mdpi.com These studies measured the expression of glutamate (B1630785) transporter 1 (GLT-1), Toll-like receptor 4 (TLR4), and Interleukin-6 (IL-6), indicating a focus on pathways related to glutamate homeostasis and neuroinflammation. mdpi.com

The interrogation of signal transduction pathways is key to understanding the broader cellular impact of a compound. The study on the T3SS inhibitor 187R demonstrated a clear perturbation of the ExsA-dependent signaling cascade that controls virulence in P. aeruginosa. nih.gov By reducing the levels of the master regulator ExsA, the compound effectively shuts down the entire T3SS pathway. nih.gov

In the context of cancer research, various signaling pathways are often investigated. While not directly studying this compound, research on other anticancer agents targeting prostate cancer has highlighted the importance of pathways such as PI3K-Akt and MAPK signaling. nih.gov Given that some phenylacetamide derivatives have shown cytotoxic effects against cancer cell lines, it is plausible that they may also interact with these or other cancer-related signal transduction pathways. nih.gov

Mechanistic Studies in Pre-clinical Biological Models (In Vitro and In Vivo, Non-Clinical Focus)

Pre-clinical models, both in vitro and in vivo, are essential for understanding the potential therapeutic effects and mechanisms of action of a compound in a biological system.

In vitro studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated their potential as anticancer agents. nih.gov These compounds were evaluated for their cytotoxicity against various cancer cell lines, including PC3 (prostate carcinoma) and MCF-7 (breast cancer). nih.gov The results showed that compounds with a nitro moiety had a higher cytotoxic effect than those with a methoxy (B1213986) moiety. nih.gov Notably, compounds 2b (IC50 = 52 μM) and 2c (IC50 = 80 μM) were the most active against the PC3 cell line. nih.gov

Table 2: In Vitro Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2b | PC3 | 52 |

| 2c | PC3 | 80 |

| 2c | MCF-7 | 100 |

| Imatinib (Reference) | PC3 | 40 |

This table summarizes the half-maximal inhibitory concentration (IC50) values for representative 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against human cancer cell lines, as detailed in the text.

In vivo studies on fentanyl analogues in male CD1 mice have utilized the warm water tail withdrawal procedure to assess their antinociceptive effects. nih.gov Cumulative injections of these compounds produced dose-dependent increases in tail-flick latency, which were blocked by the opioid receptor antagonist naltrexone, confirming their MOR-mediated effects. nih.gov Additional in vivo studies have included morphine discrimination and locomotor activity assessments to further characterize the MOR effects of these analogues. nih.gov

An ex-vivo model using bovine intervertebral discs has been employed to test the anti-inflammatory effects of certain drugs. frontiersin.org This model allows for the investigation of gene expression levels of key proinflammatory, catabolic, and pain-related markers in a degenerative microenvironment. frontiersin.org While not directly tested with the compound , such models represent a valuable tool for pre-clinical mechanistic studies of compounds with potential anti-inflammatory properties.

Exploration of Molecular Interactions in Specific Biological Systems

Following a comprehensive review of publicly available scientific literature and chemical databases, no specific studies detailing the molecular interactions of this compound in any biological systems were identified. Research into the specific binding modes, intermolecular forces, or the identification of key amino acid residues involved in the interaction of this compound with any biological target has not been published. While the general structure of this compound suggests the potential for various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and pi-stacking, which are common for molecules with amide and aromatic functionalities, there is no empirical data to substantiate these possibilities for this specific compound.

Quantitative Analysis of Target Engagement and Molecular Outcomes

There is currently no available data in the public domain regarding the quantitative analysis of target engagement or the molecular outcomes for this compound. No studies providing measurements of binding affinity (such as Kd, Ki, or IC50 values), target occupancy, or the downstream molecular consequences of its interaction with any biological target have been reported. Consequently, it is not possible to construct data tables or provide detailed research findings on its potency, efficacy, or the specific molecular pathways it may modulate. The compound is listed in chemical databases such as ChEMBL under the identifier CHEMBL1334187, but there is no associated bioactivity data. nih.gov

Computational and Chemoinformatic Approaches in the Study of 2 Anilino N 4 Fluorophenyl Acetamide

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ukaazpublications.com In the context of drug discovery research, it is primarily used to predict the binding mode and affinity of a small molecule ligand within the active site of a target protein. researchgate.net The process involves preparing 3D structures of both the ligand (e.g., 2-anilino-N-(4-fluorophenyl)acetamide) and the protein, followed by a conformational search in which the ligand's translational, rotational, and conformational degrees of freedom are explored.

Simulations for structurally related N-arylacetamide and anilino derivatives have demonstrated their potential to interact with various biological targets. For instance, docking studies of N-arylacetamide derivatives against the urease enzyme revealed key interactions within its active site, including hydrogen bonds and π-alkyl interactions with amino acid residues like VAL744 and ASP730. nih.gov Similarly, docking simulations of other novel acetamide (B32628) derivatives against the Monoamine Oxidase A (MAO-A) enzyme identified potential inhibitors, with one analog showing a strong binding affinity of -8.3 kcal/mol. researchgate.net

The analysis of docking results focuses on:

Binding Affinity: Calculated as a scoring function (e.g., kcal/mol), which estimates the binding free energy. Lower scores typically indicate stronger binding. researchgate.net

Ligand-Protein Interactions: Identifying specific non-covalent interactions such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking between the ligand and amino acid residues in the protein's binding pocket. nih.gov

Binding Pose: The final orientation and conformation of the ligand within the active site, which provides insight into the mechanism of interaction.

These simulations are crucial for understanding the structural basis of a compound's activity and for guiding the rational design of derivatives with improved binding characteristics.

Table 1: Illustrative Molecular Docking Data from Structurally Related Acetamide Derivatives This table presents example data from published studies on analogous compounds to demonstrate typical outputs of a molecular docking analysis.

| Compound Class | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

| N-Arylacetamide Derivative | Urease | Not specified; IC50 = 9.8 µM for most potent analog | Val744, Lys716, Ala37, Asp730 | Hydrogen Bond, π-Alkyl |

| Acetamide Derivative | MAO-A (PDB: 2Z5X) | -8.3 | Not specified | Not specified |

| Aryl Chloroacetamide | DNA Gyrase (PDB: 1KZN) | -6.85 (S-score) | Not specified | Not specified |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. doaj.org The fundamental principle is that variations in the structural or physicochemical properties of molecules are responsible for the differences in their observed activities. For a compound like this compound, QSAR can be used to predict the activity of untested analogs, thereby prioritizing synthesis efforts.

The development of a QSAR model involves several key steps:

Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of molecular properties, are calculated for each compound.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). kg.ac.rs

Validation: The model's predictive power is rigorously assessed using statistical metrics and external test sets.

Studies on related N-arylacetamides and benzylacetamides have successfully employed QSAR to gain insights into their mechanisms of action. For example, a QSAR study on the anticonvulsant activity of acetamido-N-benzylacetamide derivatives identified descriptors related to charge distribution (qCC), hydrogen bonding capacity (Hdα, Haα), and hydrophobicity (LogP) as being important for activity. kg.ac.rs Another study on 2-chloro-N-arylacetamides suggested the importance of the electronic character of the aryl substituent for their biological effect. doaj.org

Table 2: Common Molecular Descriptors Used in QSAR Studies of Aromatic Amides This table lists typical descriptors and their significance in building predictive QSAR models.

| Descriptor Category | Example Descriptor | Description | Potential Influence on Activity |

| Electronic | Partial Charge (e.g., qCC) | Represents the distribution of electrons within the molecule; the charge on a specific atom. | Influences electrostatic interactions, hydrogen bonding, and reactivity. |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | Affects membrane permeability, protein binding, and solubility. |

| Topological | Wiener Index | A distance-based index that reflects molecular branching and size. | Relates to the overall shape and bulk of the molecule. |

| Steric / Shape | Molar Refractivity (MR) | A measure of the molecular volume and polarizability. | Influences how well the molecule fits into a binding site. |

| Hydrogen Bonding | H-bond Donors/Acceptors (e.g., Haα) | The number of hydrogen bond donor and acceptor groups in a molecule. | Crucial for specific interactions with biological targets. |

In Silico ADMET Prediction for Research Lead Optimization (excluding clinical relevance)

In the early stages of research, it is crucial to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. Poor ADMET profiles are a major cause of failure for compounds in later developmental stages. researchgate.net In silico ADMET prediction tools use computational models to estimate these properties directly from a molecule's structure, allowing for the rapid screening of large numbers of compounds and the optimization of leads without the need for immediate experimental testing. pharmaron.comnih.gov

For a research compound like this compound, in silico ADMET prediction would focus on several key research-relevant parameters:

Physicochemical Properties: Predictions of properties like LogP (lipophilicity), LogS (solubility), and pKa are fundamental for understanding a compound's behavior.

Absorption: Estimating properties such as human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 models) helps assess its potential to be absorbed.

Distribution: Predicting blood-brain barrier (BBB) penetration and plasma protein binding (PPB) provides insights into where the compound might travel and how much of it will be freely available.

Metabolism: Identifying potential interactions with cytochrome P450 (CYP) enzymes (e.g., inhibition of CYP2D6 or CYP3A4) is important for predicting metabolic stability and potential interactions.

Drug-likeness: Evaluating the molecule against established guidelines like Lipinski's Rule of Five, which suggests that orally bioavailable compounds generally have a molecular weight < 500 Da, a LogP < 5, fewer than 5 H-bond donors, and fewer than 10 H-bond acceptors. ijper.org

These predictive models enable researchers to identify potential liabilities early and modify the chemical structure to improve its ADMET profile. pharmaron.com

Table 3: Representative In Silico ADMET Profile for a Research Compound This table shows a typical output from ADMET prediction software, using data ranges observed for analogous anilino-acridine compounds to illustrate the parameters evaluated. This is not actual data for the subject compound.

| Property | Predicted Value/Range | Significance in Research |

| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule of Five |

| LogP (Octanol/Water) | 3.96 - 5.6 | Indicates lipophilicity; affects absorption and distribution. |

| Aqueous Solubility (LogS) | -4.0 to -6.0 | Predicts how well the compound dissolves in aqueous media. |

| Human Intestinal Absorption | > 80% | High value suggests good potential for absorption. |

| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | Predicts potential to cross into the central nervous system. |

| CYP2D6 Inhibitor | Yes/No | Indicates potential for metabolic interactions. |

| Lipinski's Rule of Five Violations | 0 - 2 | A low number of violations suggests better "drug-likeness". |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

Pharmacophore modeling is a powerful technique used to identify novel compounds with the potential to bind to a specific biological target. slideshare.net A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. mdpi.com These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.

For this compound, a ligand-based pharmacophore model could be generated by identifying its key chemical features:

Hydrogen Bond Acceptor (HBA): The oxygen atom of the carbonyl group.

Hydrogen Bond Donor (HBD): The hydrogen atom of the amide (N-H) group.

Aromatic Rings (AR): The anilino phenyl ring and the 4-fluorophenyl ring.

Hydrophobic Feature (HY): The fluorine atom or the phenyl rings themselves can contribute to hydrophobic interactions.

Once a 3D pharmacophore model is constructed, it can be used as a query for virtual screening . nih.gov In this process, large databases of chemical compounds (such as the ZINC database) are computationally searched to identify other molecules that match the pharmacophore model's features and spatial constraints. The resulting "hits" are compounds that, despite potentially having different core structures (scaffold hopping), are predicted to have a similar mode of interaction with the target and are therefore prioritized for further investigation. This approach is highly effective for discovering structurally diverse new ligands. researchgate.net

Table 4: Potential Pharmacophoric Features of this compound

| Feature Type | Description | Location on Molecule |

| Hydrogen Bond Acceptor (HBA) | An electronegative atom that can accept a hydrogen bond. | The carbonyl oxygen (=O). |

| Hydrogen Bond Donor (HBD) | A hydrogen atom attached to an electronegative atom. | The amide hydrogen (-NH-). |

| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system. | The anilino ring and the 4-fluorophenyl ring. |

| Hydrophobic Feature (HY) | A non-polar group or atom. | The phenyl rings and the fluorine atom. |

Exploration of Biological Activities and Pre Clinical Pharmacological Profiles of 2 Anilino N 4 Fluorophenyl Acetamide Analogues

In Vitro Efficacy Assessments and Mechanistic Investigations in Cell-Based Assays

The in vitro evaluation of 2-anilino-N-(4-fluorophenyl)acetamide analogues has spanned a wide range of cell-based assays to determine their efficacy and uncover the molecular pathways through which they exert their biological effects.

Studies on Antimicrobial Modulatory Effects and Resistance Mechanisms

Analogues of this compound have been investigated for their antimicrobial properties and their ability to modulate bacterial resistance. For instance, the related compound 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has demonstrated promising antibacterial activity against Klebsiella pneumoniae. mdpi.comresearchgate.net Studies suggest this activity is enhanced by the presence of the chloro atom, which may stabilize the molecule in its target enzyme. mdpi.com The proposed mechanism of action involves the inhibition of penicillin-binding proteins, leading to bacterial cell lysis. mdpi.com

Furthermore, research into acetamide (B32628) derivatives has explored their potential to overcome multidrug resistance, a significant challenge in antimicrobial therapy. mdpi.com One of the primary mechanisms of bacterial resistance is the overexpression of multidrug efflux pumps, which actively extrude antibiotics from the bacterial cell. mdpi.comnih.govfrontiersin.orgmdpi.com Compounds that can inhibit these pumps, known as efflux pump inhibitors (EPIs), can restore the efficacy of existing antibiotics. mdpi.comnih.gov Some acetamide analogues have been assessed for this potential, with the goal of disrupting efflux pump function by interfering with their energy source, such as the proton motive force, or by blocking the assembly of the pump itself. nih.gov The combination of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide with conventional antibiotics like meropenem (B701) and imipenem (B608078) has shown a synergistic effect against K. pneumoniae, suggesting a potential role in modulating resistance. researchgate.net Other studies on different acetamide scaffolds, such as N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide derivatives, have also identified compounds with significant antimicrobial activity, particularly those containing fluoro substituents. ijres.org

Elucidation of Antineoplastic Pathways in Cellular Models

A significant body of research has focused on the antineoplastic properties of this compound analogues. Various derivatives have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines.

Derivatives of 2-(4-Fluorophenyl)-N-phenylacetamide have shown potent cytotoxic activity, particularly against prostate carcinoma (PC3), with breast cancer (MCF-7) cells showing more resistance. nih.govbrieflands.comnih.gov Structure-activity relationship studies revealed that compounds bearing a nitro moiety exhibited greater cytotoxic effects than those with a methoxy (B1213986) group. nih.govbrieflands.com Similarly, 2-(4-Fluorophenyl)-N-halophenylacetamide derivatives also demonstrated notable cytotoxicity, especially against the PC3 cell line. europub.co.uk

The primary mechanism underlying the antineoplastic activity of these compounds appears to be the induction of apoptosis. nih.govnih.gov Studies on related thiazole (B1198619) and phthalimide (B116566) derivatives have shown that cytotoxic activity is linked to the activation of caspase-3 and DNA fragmentation. nih.govtums.ac.ir Further investigation into the apoptotic pathway indicated that these compounds might act through the intrinsic pathway, as evidenced by the upregulation of pro-apoptotic markers like Bax and the tumor suppressor p53. nih.govtums.ac.ir In some cell lines, treatment with these analogues resulted in cell cycle arrest, another key mechanism for inhibiting cancer cell proliferation. semanticscholar.orgrsc.org

| Compound | Substituent | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|---|

| 2b | m-nitro | PC3 (Prostate) | 52 | nih.govnih.gov |

| 2c | p-nitro | PC3 (Prostate) | 80 | nih.govnih.gov |

| 2c | p-nitro | MCF-7 (Breast) | 100 | nih.govnih.gov |

| Imatinib (Reference) | - | PC3 (Prostate) | 40 | nih.govnih.gov |

| Imatinib (Reference) | - | MCF-7 (Breast) | 98 | nih.govnih.gov |

Investigation of Anti-inflammatory and Immunomodulatory Molecular Targets

Analogues of this compound have also been explored for their anti-inflammatory and immunomodulatory activities. The primary molecular target for the anti-inflammatory effects of many related structures is the cyclooxygenase-2 (COX-2) enzyme. nih.govnih.gov COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation. researchgate.net Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduction in gastrointestinal side effects. nih.govresearchgate.net Various acetamide and other derivatives containing sulfonylphenyl groups have been designed and synthesized as selective COX-2 inhibitors. nih.govresearchgate.net

In the realm of immunomodulation, the compound N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide ( CL 259 ,763) has demonstrated the ability to modify the reactivity of lymphoid cell populations. nih.gov This compound was found to augment the response of lymphocytes from tumor-primed animals, leading to increased tumor cell destruction. nih.gov It also enhanced the inhibitory effects of macrophages on tumor cell growth in vitro. nih.gov Mechanistically, lymphocytes and macrophages from mice treated with this compound released significantly more IL-1 and IL-2-like factors, indicating a stimulation of the immune response. nih.gov

Enzyme Inhibition and Receptor Modulation in Biochemical Systems

The structural scaffold of this compound lends itself to interactions with various enzymes and receptors, making it a versatile platform for designing specific inhibitors and modulators.

Enzyme Inhibition: A prominent area of investigation has been kinase inhibition, a key strategy in cancer therapy. nih.gov Derivatives such as N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide have been identified as potent and selective inhibitors of Aurora kinase B (AURKB), an enzyme often overexpressed in human cancers and involved in cell cycle regulation. nih.govuthscsa.eduresearchgate.net Another class, N-(4-anilino-2-pyridyl)acetamide derivatives, was optimized to produce potent inhibitors of activin receptor-like kinase 1 (ALK1), another target in oncology. rsc.orgresearchgate.net Beyond kinases, acetamide analogues have shown inhibitory activity against other enzyme classes. For example, N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide was found to be a highly potent and selective inhibitor of α-l-fucosidases, with potential applications in genetic deficiency disorders. nih.gov

| Compound Class | Target Enzyme | Potency | Reference |

|---|---|---|---|

| N-(3-fluorophenyl)-2-(quinazolin-amino)phenyl)acetamide derivative | Aurora Kinase B (AURKB) | Sub-nanomolar (enzymatic assay) | nih.govuthscsa.edu |

| N-(4-anilino-2-pyridyl)acetamide derivative (Compound 21) | Activin Receptor-Like Kinase 1 (ALK1) | IC50 = 4 nM (enzyme assay) | rsc.orgresearchgate.net |

| N-(2-fluorophenyl)-2β-DFJ acetamide (Compound 18j) | Human Lysosomal α-l-fucosidase | IC50 = 0.0079 μM | nih.gov |

| 1,3-diarylurea derivatives | Cyclooxygenase-2 (COX-2) | High potency and selectivity | nih.gov |

Receptor Modulation: Analogues of acetamide have also been synthesized to target specific receptor systems in the central nervous system. N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide was developed as a ligand with high affinity for σ1 sigma receptors, which are implicated in various CNS disorders. nih.gov Other studies have explored how peptidomimetic analogues can modulate dopamine (B1211576) receptor subtypes, suggesting a potential allosteric mechanism of action that requires the coupling of the receptor to its G protein.

In Vivo Pharmacodynamic Studies in Pre-clinical Disease Models (Non-Clinical Focus)

The promising in vitro results of many this compound analogues have led to their evaluation in preclinical animal models to assess their efficacy in a more complex biological system.

Evaluation of Efficacy in Animal Models (with focus on molecular and pathological endpoints)

In oncology, the in vivo efficacy of these compounds has been demonstrated in xenograft models. An orally active, selective Aurora kinase B inhibitor based on the N-(3-fluorophenyl)-2-(quinazolin-amino)phenyl)acetamide scaffold demonstrated significant tumor growth suppression in a mouse xenograft model of human cancer. nih.govuthscsa.eduresearchgate.net This antitumor effect correlated with the plasma concentration of the drug. nih.gov

The immunomodulatory compound N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide ( CL 259 ,763) enhanced the effectiveness of cytotoxic chemotherapy when administered to mice challenged with P388 murine leukemia. nih.gov A single oral dose led to the detection of "activated" macrophages in the peritoneal exudates of treated mice, with peak activity observed around day 7. nih.gov This indicates a sustained pharmacodynamic effect on the immune system.

In models of inflammation, derivatives designed as selective COX-2 inhibitors have been evaluated using the rat paw edema method. researchgate.net These studies confirmed the in vivo anti-inflammatory activity of the compounds, demonstrating a reduction in inflammation at pathological endpoints. researchgate.net

Biomarker Identification and Validation in Pre-clinical Settings

The identification and validation of reliable biomarkers are critical steps in the pre-clinical development of novel therapeutic agents, including analogues of this compound. alliedacademies.orgalliedacademies.org Biomarkers provide measurable indicators of a drug's effect on the body, offering insights into its mechanism of action, efficacy, and potential for clinical success. denalitherapeutics.comnih.gov In the context of central nervous system (CNS) disorders, for which many acetamide analogues show potential, biomarkers are indispensable for bridging the gap between animal models and human clinical trials. alliedacademies.orgnih.gov

Electrophysiological Biomarkers: Assessing CNS Activity

For analogues investigated for anticonvulsant properties, electroencephalography (EEG) stands out as a key translational biomarker. neuroelectrics.com Pre-clinical EEG provides quantifiable, functional readouts of brain activity that can help predict outcomes in human patients. synapcell.com It allows researchers to observe real-time changes in neural electrical activity in response to a compound, offering a more nuanced assessment than behavioral endpoints alone. synapcell.com

In pre-clinical animal models of epilepsy, specific EEG signatures are used to evaluate the efficacy of new chemical entities. Key parameters measured include:

Spike-wave discharges: Characteristic of certain types of seizures, a reduction in their frequency or amplitude can indicate therapeutic effect. synapcell.com

Spectral band power: Analysis of power in different frequency bands (e.g., delta, theta, alpha, beta, gamma) can reveal drug-induced changes in brain states. synapcell.com

Seizure threshold: The intensity of a stimulus (electrical or chemical) required to induce a seizure can be precisely measured, and an increase in this threshold is a direct biomarker of anticonvulsant activity. nih.gov

The validation of these EEG biomarkers in pre-clinical settings is crucial for making informed decisions about which candidate compounds should advance to clinical development. neuroelectrics.com

Physiological and Behavioral Biomarkers in Seizure Models

Standardized animal seizure models are fundamental for validating the anticonvulsant potential of this compound analogues. The outcomes of these tests serve as robust physiological biomarkers of a compound's efficacy. The most common models include:

Maximal Electroshock (MES) Test: This model induces a tonic-clonic seizure via an electrical stimulus. A compound's ability to prevent the tonic hindlimb extension phase of the seizure is a validated biomarker of its effectiveness against generalized seizures. nih.govmdpi.com

Subcutaneous Pentylenetetrazole (scPTZ) Test: PTZ is a chemical convulsant that acts as a GABA-A receptor antagonist. A compound's capacity to prevent or delay seizures in this model is a biomarker for its potential efficacy against absence seizures. nih.govnih.gov

6-Hz Seizure Model: This model is used to identify compounds that may be effective against drug-resistant forms of epilepsy. Protection in this test is considered a biomarker of efficacy in difficult-to-treat seizure types. mdpi.com

The table below summarizes pre-clinical findings for representative acetamide analogues, demonstrating the use of these models to validate anticonvulsant activity.

| Compound ID | Pre-clinical Model | Endpoint (Biomarker) | Finding |

| Compound 12 ¹ | MES (mice) | Protection against tonic hindlimb extension | Effective at a dose of 30 mg/kg. nih.gov |

| Compound 14 ² | MES (mice) | ED₅₀ (Median Effective Dose) | ED₅₀ = 49.6 mg/kg. mdpi.com |

| Compound 14 ² | scPTZ (mice) | ED₅₀ (Median Effective Dose) | ED₅₀ = 67.4 mg/kg. mdpi.com |

| Compound 14 ² | 6-Hz (44mA) (mice) | ED₅₀ (Median Effective Dose) | ED₅₀ = 63.2 mg/kg, indicating potential in drug-resistant epilepsy. mdpi.com |

| Compound 21d ³ | Not Specified | Prolonged action (4h) and lack of neurotoxicity | Showed promising results at high doses (100/300 mg/kg). researchgate.net |

¹ 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}isoindoline-1,3-dione ² A 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative ³ An anilide-bearing anticonvulsant compound

Target Engagement and Mechanistic Biomarkers

Beyond demonstrating a physiological effect, pre-clinical studies aim to validate that a compound is interacting with its intended molecular target. Identifying and measuring "target engagement" biomarkers provides evidence that the drug is working as designed. denalitherapeutics.comnih.gov

For analogues of this compound that are hypothesized to act on specific neurotransmitter systems, such as the GABAergic system, specific pre-clinical tests can validate this mechanism. For instance, if a compound is believed to act as a positive allosteric modulator of the GABA-A receptor, its anticonvulsant effects in animal models should be reversible by a known GABA-A antagonist, like flumazenil. nih.gov A successful antagonism assay in this context serves as a powerful validation of the compound's mechanism of action, solidifying the link between target engagement and the observed therapeutic effect. nih.gov

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For N-substituted acetamide (B32628) derivatives, ¹H and ¹³C NMR are routinely employed to confirm the molecular structure. derpharmachemica.com

In a typical analysis, ¹H NMR would be used to identify all hydrogen atoms in the 2-anilino-N-(4-fluorophenyl)acetamide molecule. The spectrum would be expected to show distinct signals for the protons on the two phenyl rings, the methylene (B1212753) (-CH₂-) bridge, and the two N-H protons (one from the aniline (B41778) group, one from the amide linkage). The chemical shifts (δ) of these protons, their integration values (representing the number of protons), and their splitting patterns (due to spin-spin coupling with neighboring protons) would allow for the precise assignment of the structure.

¹³C NMR spectroscopy provides complementary information by detecting the carbon atoms in the molecule. nih.gov The spectrum for this compound would display unique signals for each carbon atom in a distinct chemical environment, including the carbonyl carbon of the acetamide group, the methylene carbon, and the carbons of the aromatic rings. The carbon attached to the fluorine atom would exhibit a characteristic coupling (C-F coupling), which is a key indicator for its identification.

While specific spectral data for the target compound is not available, the table below presents typical ¹H NMR data for a related compound, 2-(1H-imidazol-1-yl)-N-phenylacetamide, which illustrates the type of information obtained. derpharmachemica.com

Interactive Data Table: ¹H NMR Data for 2-(1H-imidazol-1-yl)-N-phenylacetamide derpharmachemica.com

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Amide NH | 10.78 | Singlet |

| Aromatic Protons | 7.00-7.65 | Multiplet |

Note: The data presented is for a structurally related compound and serves as an illustrative example.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (Chemical Formula: C₁₄H₁₃FN₂O), the molecular weight can be calculated with high precision. The monoisotopic mass would be approximately 244.1012 g/mol .

In an MS experiment, typically using electrospray ionization (ESI), the molecule would be ionized, most commonly by protonation to form the [M+H]⁺ ion. nih.gov This molecular ion peak would be observed in the mass spectrum at m/z (mass-to-charge ratio) corresponding to its molecular weight.

Further structural information is obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented by collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure. For acetamide derivatives, fragmentation commonly occurs at the amide bond and the bonds adjacent to the nitrogen atoms. nih.gov

Predicted fragmentation pathways for this compound would likely involve:

Cleavage of the C-N bond of the amide, generating fragments corresponding to the anilino-acetamide portion and the 4-fluoroaniline (B128567) portion.

Loss of the entire N-(4-fluorophenyl)acetamide group, leaving a fragment related to the aniline moiety.

Fragmentation of the bond between the methylene group and the aniline nitrogen.

The study of fragmentation patterns of related compounds, such as fentanyl derivatives, provides a basis for these predictions, as they share common structural motifs. nih.govwvu.edu

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₄H₁₄FN₂O⁺ | 245.1085 | Molecular Ion (Protonated) |

| [C₈H₉N₂O]⁺ | C₈H₉N₂O⁺ | 149.0709 | Fragment from cleavage of aniline C-N bond |

| [C₆H₅FNH]⁺ | C₆H₅FNH⁺ | 112.0455 | Fragment corresponding to protonated 4-fluoroaniline |

Note: This data is predicted based on the chemical structure and common fragmentation patterns of related molecules.

X-ray Crystallography for Three-Dimensional Structure Determination of Related Compounds

While a crystal structure for this compound itself is not documented in the searched sources, analysis of structurally similar compounds provides valuable insights. For instance, the crystal structure of N-(4-fluorophenyl)acetamide has been studied. researchgate.net Such studies reveal how molecules pack in the solid state, often stabilized by intermolecular hydrogen bonds, for example, between the amide N-H group of one molecule and the carbonyl oxygen of an adjacent molecule. researchgate.net

Similarly, the crystal structure of 2-chloro-N-(4-fluorophenyl)acetamide shows molecules linked by intermolecular N-H···O hydrogen bonds, forming infinite chains. tandfonline.com This kind of structural information is vital for rational drug design and understanding structure-activity relationships. nih.gov The data obtained from X-ray analysis of related compounds can serve as a model for predicting the solid-state conformation and intermolecular interactions of this compound.

Chromatographic Techniques for Compound Characterization and Purity Verification

Chromatographic methods are essential for the separation, purification, and purity assessment of organic compounds. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most commonly used techniques in this context. nih.govbsu.edu.eg

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. nih.gov For this compound, a sample would be spotted on a TLC plate (e.g., silica (B1680970) gel) and developed with an appropriate solvent system (mobile phase). The compound's retention factor (Rf value) is characteristic for that specific system and can be used for identification. Visualization under UV light or with a staining agent reveals the presence of the compound and any impurities. mmu.ac.uk

High-Performance Liquid Chromatography (HPLC) is a more powerful technique that provides high-resolution separation and quantitative analysis. bsu.edu.eg A sample of this compound would be injected into an HPLC system, typically with a reverse-phase column (e.g., C18). A mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid, would be used to elute the compound. mdpi.com The compound is detected as it exits the column, usually by a UV detector, producing a chromatogram. The retention time is a characteristic property of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for accurate purity assessment.

Future Research Directions and Unaddressed Academic Questions

Development of Novel Synthetic Methodologies for Diversification of Anilinoacetamide Derivatives

The core anilinoacetamide scaffold offers a versatile platform for chemical modification. Future research should focus on developing innovative and efficient synthetic strategies to generate a diverse library of derivatives. The exploration of this chemical space is crucial for refining structure-activity relationships (SAR) and optimizing pharmacological properties.

Modern synthetic techniques can be harnessed to achieve this diversification. For instance, methods like microwave-assisted organic synthesis could accelerate reaction times and improve yields for reactions such as Knoevenagel condensation or the amidation of phenoxy acetic acid precursors. nih.govnih.gov The development of novel catalytic systems could also enable the construction of previously inaccessible analogs. A key goal is to create modular synthetic routes that allow for the easy introduction of a wide array of functional groups at various positions on the anilino and phenyl rings, as well as the acetamide (B32628) linker. Such approaches have been successfully used in the synthesis of other complex heterocyclic compounds and cyanoacetamide derivatives. researchgate.netresearchgate.net

Systematic diversification will allow for a thorough investigation of how modifications impact target affinity, selectivity, and pharmacokinetic properties.

Table 1: Proposed Synthetic Strategies for Diversification

| Strategy | Description | Potential Outcome |

|---|---|---|

| Combinatorial Chemistry | Parallel synthesis of a large number of derivatives by systematically varying substituents on the aniline (B41778) and N-phenyl rings. | Rapid generation of a large library for high-throughput screening and SAR analysis. |

| Fragment-Based Synthesis | Coupling of different aniline and N-phenylacetamide fragments to explore a wider range of chemical space. | Identification of novel pharmacophores and binding interactions. |

| Bioisosteric Replacement | Substitution of key functional groups (e.g., the fluorine atom) with other groups that have similar physical or chemical properties. | Optimization of metabolic stability, solubility, and target binding. |

| Late-Stage Functionalization | Introduction of new functional groups onto the core scaffold in the final steps of the synthesis. | Efficient creation of diverse analogs from a common intermediate. |

Deeper Elucidation of Off-Target Interactions and Selectivity Profiles

A critical aspect of drug development is understanding a compound's selectivity. While a molecule may show high affinity for its intended target, interactions with other proteins (off-targets) can lead to unexpected side effects or provide opportunities for drug repositioning. For 2-anilino-N-(4-fluorophenyl)acetamide, a comprehensive characterization of its selectivity profile is a crucial and unaddressed question.

Future research must move beyond primary target-based assays and employ proteome-wide screening techniques. Methods such as chemical proteomics and activity-based protein profiling (ABPP) can identify direct binding partners of the compound in a complex biological system, like a cell lysate or even in living cells. mdpi.comyoutube.com For instance, kinase inhibitors based on scaffolds like 2,4-dianilinopyrimidine have been known to have off-target effects, and detailed profiling is necessary to understand their full biological activity. nih.gov Similarly, thermal shift assays combined with mass spectrometry (CETSA-MS) can reveal which proteins are stabilized by drug binding in a cellular context, providing unbiased evidence of target engagement and off-target interactions. mdpi.com

A thorough understanding of these interactions is essential for predicting potential toxicities and for building a complete picture of the compound's mechanism of action.

Table 2: Methods for Off-Target Profiling

| Method | Principle | Information Gained |

|---|---|---|

| Kinome Scanning | In vitro screening against a large panel of purified protein kinases. | Selectivity profile against the human kinome; identification of unintended kinase targets. |

| Chemical Proteomics | Immobilization of the compound on a solid support to "pull down" binding proteins from a cell lysate for identification by mass spectrometry. | Unbiased identification of direct protein interaction partners. |

| Activity-Based Protein Profiling (ABPP) | Use of reactive chemical probes to map the activity of entire enzyme families and assess how the compound competes for binding. mdpi.com | Profile of target engagement across specific enzyme classes in a native biological system. mdpi.com |

| Cellular Thermal Shift Assay (CETSA) | Measurement of changes in protein thermal stability upon ligand binding within intact cells. mdpi.com | Confirmation of on- and off-target engagement in a physiological context. mdpi.com |

Integration of Omics Data for Comprehensive Mechanistic Understanding

The biological effects of a small molecule are rarely limited to the direct modulation of its primary target. The cellular response involves a complex network of changes in gene expression, protein levels, and metabolic pathways. To gain a holistic understanding of how this compound affects biological systems, it is imperative to integrate multi-omics data. mdpi.com

Future studies should employ a systems biology approach, combining transcriptomics (RNA-seq), proteomics, and metabolomics to analyze the global changes induced by the compound in relevant cell models. For example, transcriptomic analysis can reveal which genes are up- or down-regulated, pointing to the activation or inhibition of specific signaling pathways. Proteomics can identify changes in protein expression and post-translational modifications, while metabolomics can uncover alterations in cellular metabolism. ed.ac.uk Analyzing these large datasets in an integrated manner can help construct a comprehensive picture of the compound's mechanism of action, identify biomarkers for its activity, and reveal unexpected biological functions. nih.gov

Table 3: Omics Approaches for Mechanistic Insight

| Omics Type | Technology | Biological Questions Addressed |

|---|---|---|

| Transcriptomics | RNA-Sequencing | Which gene expression patterns are altered? Which signaling pathways are modulated? |

| Proteomics | Mass Spectrometry-based proteomics | Which protein levels change? Are there alterations in post-translational modifications? |

| Metabolomics | Mass Spectrometry, NMR | How does the compound affect cellular metabolism? Which metabolic pathways are impacted? |

| Phosphoproteomics | Enriched Mass Spectrometry | How does the compound affect cellular signaling networks regulated by phosphorylation? |

Exploration of this compound as a Molecular Probe for Biological Systems

Beyond its potential as a therapeutic agent, a well-characterized small molecule can serve as a powerful research tool, or "molecular probe," to investigate biological processes. nih.gov A high-quality chemical probe must be potent, selective, and have a well-understood mechanism of action, allowing researchers to perturb a specific protein or pathway in a controlled manner. youtube.comnih.gov

A significant future direction would be to evaluate whether this compound, or an optimized derivative, could be developed into such a probe. This would require rigorous validation of its on-target activity and selectivity within cellular systems. mdpi.com If these criteria are met, the compound could be used to dissect the function of its target protein in health and disease. Furthermore, the scaffold could be modified to create tool compounds, such as by attaching a fluorescent dye for imaging applications or a biotin (B1667282) tag for affinity purification experiments. rsc.org The development of such a probe would provide a valuable resource for the broader scientific community to explore complex biological questions. nih.gov

Table 4: Criteria for a High-Quality Molecular Probe

| Criterion | Rationale | Validation Method |

|---|---|---|

| Potency | The probe should act at a low concentration to minimize the risk of off-target effects. | In vitro and cell-based activity assays (e.g., IC50/EC50 determination). |

| Selectivity | The probe should interact with a limited number of proteins to ensure that the observed phenotype is due to modulation of the intended target. | Proteome-wide profiling (e.g., kinome scan, CETSA-MS). mdpi.com |

| Target Engagement in Cells | The probe must be able to enter cells and bind to its target in a physiological environment. | Cellular target engagement assays (e.g., CETSA, ABPP). mdpi.com |

| Known Mechanism of Action | A clear understanding of how the probe affects its target (e.g., inhibition, activation) is essential for interpreting experimental results. | Biochemical assays, structural biology (e.g., X-ray crystallography). |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-anilino-N-(4-fluorophenyl)acetamide, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 2-chloro-N-(4-fluorophenyl)acetamide () are synthesized via reaction of 4-fluoroaniline with chloroacetyl chloride under controlled pH (6–7) and temperature (0–5°C). Purification via recrystallization from ethanol/water mixtures is common. Key parameters include stoichiometric ratios, solvent choice (e.g., dichloromethane), and reaction time to minimize by-products like diacetylation derivatives. Monitoring via TLC or HPLC ensures intermediate stability .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions dictate its packing?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. For related acetamides (e.g., 2-chloro-N-(4-fluorophenyl)acetamide), XRD reveals intramolecular C–H···O hydrogen bonds forming six-membered rings and intermolecular N–H···O bonds creating infinite chains along the c-axis (). Lattice parameters (e.g., space group P2₁/c) and bond lengths (e.g., C=O at ~1.22 Å) are compared to reference databases (Allen et al., 1987) .

Q. What spectroscopic techniques are essential for validating the structure of this compound?

- Methodological Answer :

- NMR : ¹H NMR identifies aromatic protons (δ 6.8–7.6 ppm for fluorophenyl) and acetamide NH (δ ~8.5 ppm). ¹³C NMR confirms carbonyl C=O (~168 ppm) and fluorinated aryl carbons.

- FT-IR : Peaks at ~3300 cm⁻¹ (N–H stretch), ~1650 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C–F) are diagnostic.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of anilino group). Cross-referencing with analogs in and ensures accuracy .

Advanced Research Questions

Q. How can contradictions in solubility and stability data for this compound derivatives be resolved?

- Methodological Answer : Contradictions arise from solvent polarity, crystallinity, and measurement techniques. For example:

- Solubility : Use standardized shake-flask methods with HPLC quantification across solvents (e.g., DMSO, ethanol). Compare with structurally similar compounds ( ).

- Stability : Accelerated stability studies (40°C/75% RH) with periodic HPLC analysis identify degradation products (e.g., hydrolysis of the acetamide bond). Computational tools like COSMO-RS predict solubility parameters .

Q. What advanced computational strategies predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the anilino group’s lone pair (HOMO) may drive reactivity in cross-coupling reactions.

- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability (e.g., intramolecular H-bonding in polar solvents).

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, referencing pharmacophore features from .

Q. How do intermolecular hydrogen bonds influence the pharmacological activity of this compound analogs?

- Methodological Answer : Hydrogen bonding networks (e.g., N–H···O in ) enhance crystal packing and bioavailability. In vitro assays (e.g., enzyme inhibition) correlate H-bond strength (measured by XRD or IR) with activity. For instance, replacing the 4-fluorophenyl group with bulkier substituents disrupts H-bonding, reducing membrane permeability ( ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products